molecular formula C13H16O4 B2719659 2-(Dimethoxymethyl)-2-methylchroman-4-one CAS No. 146575-56-6

2-(Dimethoxymethyl)-2-methylchroman-4-one

Cat. No. B2719659
Key on ui cas rn: 146575-56-6
M. Wt: 236.267
InChI Key: ACKIZJHRBQFYQG-UHFFFAOYSA-N
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Patent
US05300511

Procedure details

In 250 ml of toluene were dissolved 30 g (0.22 mmole) of 2-hydroxy acetophenone and 33.8(0.29 mmole) of pyruvic aldehyde dimethyl acetal; and, 6.3 ml (0.09 mmole) of pyridine was added thereto. After stirring at room temperature 30 minutes, the reactants were heated to reflux for 5 hours using Dean-Stark apparatus. The solvent was removed under reduced pressure and 100 ml of 2N HCl aqueous solution was added. The resultant solution was stirred for 1 hour at room temperature, extracted with ethyl acetate (20 ml×2), washed with 100 ml of water and then with 50 ml of saturated sodium chloride aqueous solution and purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) to obtain 39 g (0.16 mmole, yield 75%) of the title compound as a white solid.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
33.8
Quantity
0.29 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][C:12]([CH:14]([O:17][CH3:18])[O:15][CH3:16])=[O:13].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:16][O:15][CH:14]([O:17][CH3:18])[C:12]1([CH3:11])[CH2:2][C:3](=[O:4])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[O:13]1

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
33.8
Quantity
0.29 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C(OC)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactants were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and 100 ml of 2N HCl aqueous solution
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resultant solution was stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
with 50 ml of saturated sodium chloride aqueous solution and purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1(OC2=C(C(C1)=O)C=CC=C2)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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